molecular formula C12H24N2O B14896376 1-Methyl-N-(2-(tetrahydrofuran-2-yl)ethyl)piperidin-4-amine

1-Methyl-N-(2-(tetrahydrofuran-2-yl)ethyl)piperidin-4-amine

Cat. No.: B14896376
M. Wt: 212.33 g/mol
InChI Key: KSMXJGHMWLVYNU-UHFFFAOYSA-N
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Description

1-Methyl-N-(2-(tetrahydrofuran-2-yl)ethyl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 1-Methyl-N-(2-(tetrahydrofuran-2-yl)ethyl)piperidin-4-amine involves several steps. One common method is the reductive amination of piperidine derivatives. The starting material, piperidine, undergoes a series of reactions including hydrogenation, cyclization, and amination to form the desired compound . Industrial production methods often utilize continuous-flow processes to enhance reaction rates and product purity. For example, a micro fixed-bed reactor packed with a catalyst such as 5% Pt/C can be used to achieve high yields and purity .

Chemical Reactions Analysis

1-Methyl-N-(2-(tetrahydrofuran-2-yl)ethyl)piperidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

1-Methyl-N-(2-(tetrahydrofuran-2-yl)ethyl)piperidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-N-(2-(tetrahydrofuran-2-yl)ethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

1-Methyl-N-(2-(tetrahydrofuran-2-yl)ethyl)piperidin-4-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

1-methyl-N-[2-(oxolan-2-yl)ethyl]piperidin-4-amine

InChI

InChI=1S/C12H24N2O/c1-14-8-5-11(6-9-14)13-7-4-12-3-2-10-15-12/h11-13H,2-10H2,1H3

InChI Key

KSMXJGHMWLVYNU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NCCC2CCCO2

Origin of Product

United States

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